molecular formula C21H22N2O2 B2821997 3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 903246-17-3

3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide

Cat. No. B2821997
CAS RN: 903246-17-3
M. Wt: 334.419
InChI Key: LJTUHFLXUUQZCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
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Scientific Research Applications

Thermal and Photochemical Rearrangements

Studies on structurally related benzazocine derivatives have explored thermal and photochemical rearrangements. For example, Padwa et al. (1972) discussed the rearrangement of a 2-benzazocine derivative under thermal conditions in toluene and subsequent photolysis, highlighting the importance of structural analysis through X-ray crystallography in understanding the reactivity of complex organic molecules (Padwa, Sackman, Shefter, & Vega, 1972).

Synthesis and Application in Tuberculosis Treatment

Nimbalkar et al. (2018) described the ultrasound-assisted synthesis of benzamide derivatives with anti-tubercular activity, underscoring the potential of such compounds in drug discovery. The study emphasizes green chemistry approaches and the importance of molecular docking studies for understanding the interaction with biological targets (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Polymerization and Material Science

Percec et al. (1996) focused on the polymerization of compounds with tapered side groups, leading to materials with unique liquid crystalline phases. This research illustrates the versatility of benzamide derivatives in material science, particularly in designing polymers with specific structural and phase properties (Percec, Schlueter, Ronda, Johansson, Ungar, & Zhou, 1996).

Antibacterial and Anti-inflammatory Activities

Chavan and Hosamani (2018) conducted a study on coumarin-pyrazole hybrid compounds, demonstrating efficient synthesis methods and evaluating their antibacterial and anti-inflammatory activities. Although not directly related to the specific compound , this research highlights the potential biomedical applications of similar organic compounds (Chavan & Hosamani, 2018).

properties

IUPAC Name

3,5-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-12-7-13(2)9-16(8-12)20(24)22-17-10-15-5-4-6-23-19(15)18(11-17)14(3)21(23)25/h7-11,14H,4-6H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTUHFLXUUQZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide

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